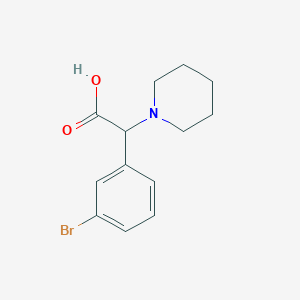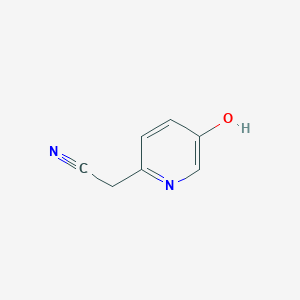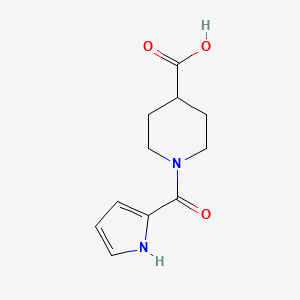
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸は、ピロール環とピペリジン環を組み合わせた複素環式化合物です。
製造方法
合成経路と反応条件: 1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸の合成は、通常、ピロール誘導体とピペリジン誘導体の縮合によって行われます。 一般的な方法の1つは、1H-ピロール-2-カルボン酸とピペリジン-4-カルボン酸を酸性条件下で反応させて目的の生成物を得ることです .
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられますが、スケールが大きく、連続式反応器と最適化された反応条件を用いて、高収率と高純度を確保しています。触媒と溶媒は、反応効率を高めるために慎重に選択されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with piperidine-4-carboxylic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
化学反応の分析
反応の種類: 1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を用いて還元することができます。
置換: この化合物は、求核置換反応を起こす可能性があり、ピロール環またはピペリジン環上の官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下におけるアミンやハロゲン化物などの求核剤。
生成される主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ピロールまたはピペリジン誘導体の生成。
科学研究への応用
1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌作用や抗癌作用を持つ生物活性分子としての可能性が調査されています。
医学: 特に新しい治療薬の設計における薬物開発への潜在的な用途が探求されています。
科学的研究の応用
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節することで、さまざまな生物学的効果をもたらします。 たとえば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗癌作用を示す可能性があります .
類似化合物:
1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボキサミド: カルボン酸ではなくアミド基を持つ類似の構造。
1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸エステル: 物理化学的性質が異なるエステル誘導体。
独自性: 1-(1H-ピロール-2-カルボニル)ピペリジン-4-カルボン酸は、ピロール環とピペリジン環の特定の組み合わせが、独自の化学反応性と生物活性をもたらすため、ユニークです。
類似化合物との比較
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylate: An ester derivative with different physicochemical properties.
Uniqueness: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a pyrrole and piperidine ring, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h1-2,5,8,12H,3-4,6-7H2,(H,15,16) |
InChIキー |
XPJNLLOTUKQFHB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


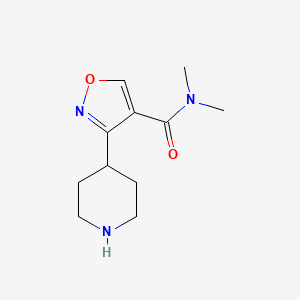

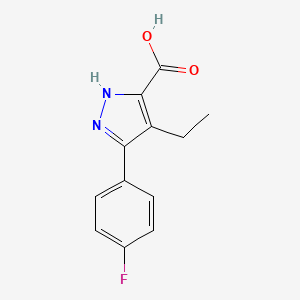
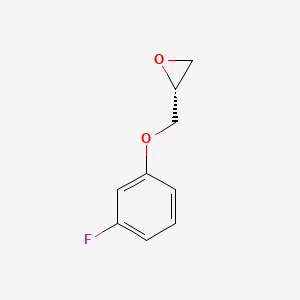
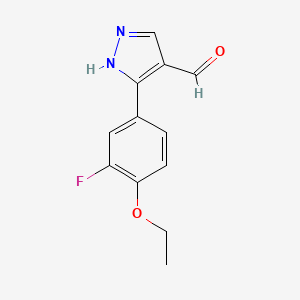
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

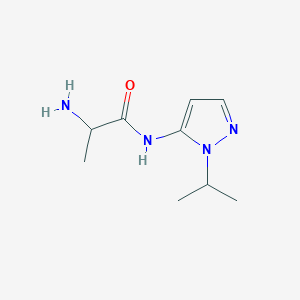
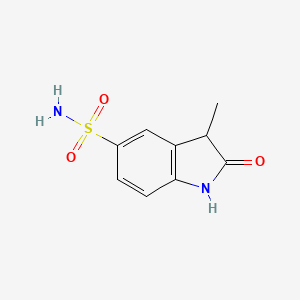
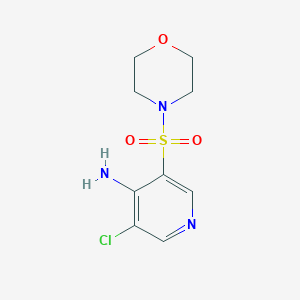
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
